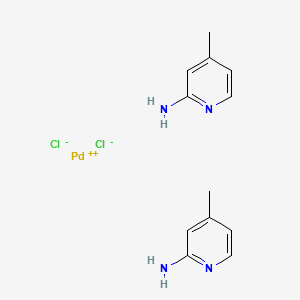

2-Amino-4-picoline palladium chloride

Description

Properties

IUPAC Name |

4-methylpyridin-2-amine;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8N2.2ClH.Pd/c2*1-5-2-3-8-6(7)4-5;;;/h2*2-4H,1H3,(H2,7,8);2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYQZTVGKSFRCD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N.CC1=CC(=NC=C1)N.[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999045 | |

| Record name | Palladium(2+) chloride--4-methylpyridin-2(1H)-imine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77839-67-9 | |

| Record name | 4-Methyl-2-aminopyridine-palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077839679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride--4-methylpyridin-2(1H)-imine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Palladium Coordination Chemistry in Catalysis and Materials Science

Palladium's significance stems largely from its remarkable catalytic activity, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. bendola.com Palladium compounds, typically in the Pd(0) or Pd(II) oxidation states, are central to a wide range of cross-coupling reactions that have revolutionized organic synthesis. wikipedia.orgresearchgate.net The catalytic cycle of many of these reactions relies on palladium's ability to cycle between these oxidation states through processes of oxidative addition and reductive elimination. wikipedia.orglibretexts.org

In the realm of catalysis , palladium complexes are renowned for their efficiency in reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. bendola.comwikipedia.orgmdpi.com These reactions provide powerful methods for constructing complex organic molecules from simpler precursors and are widely used in the pharmaceutical and agrochemical industries. jscimedcentral.com The choice of ligand coordinated to the palladium center is crucial, as it influences the catalyst's stability, solubility, and reactivity. Homogeneous palladium catalysts offer high activity and selectivity, while heterogeneous catalysts, where palladium is supported on a solid matrix, allow for easier separation and recycling. mdpi.comalfachemic.com

In materials science , palladium catalysts enable the precise synthesis of advanced materials, including polymers and nanomaterials. nbinno.com They are employed in polymerization reactions and various coupling reactions that are essential for creating conjugated polymers or for functionalizing nanoparticles. nbinno.com These materials often possess unique electronic, optical, or mechanical properties, with applications in electronics and energy. nbinno.com The control over molecular weight, architecture, and functionality afforded by palladium-phosphine systems is critical for developing these high-performance materials. nbinno.com

Table 1: Prominent Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron Compound | C-C |

| Mizoroki-Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C |

| Sonogashira Coupling | Organohalide + Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | C-N |

| Carbonylation Reactions | Organohalide + Carbon Monoxide | C-C=O |

Significance of Pyridine Based Ligands in Transition Metal Complexation

Pyridine (B92270) and its derivatives are fundamental ligands in coordination chemistry, valued for their unique electronic and structural properties. semanticscholar.orgnih.gov As a six-membered aromatic heterocycle, pyridine's structure is similar to benzene, but the replacement of a CH group with a nitrogen atom introduces significant changes. semanticscholar.orgnih.gov The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is directed away from the ring and is readily available for donation to a metal center, making pyridine an effective Lewis base. semanticscholar.orgalfachemic.com

The coordination properties of pyridine-based ligands can be systematically modified by introducing substituents onto the pyridine ring. nih.gov Electron-donating groups (like methyl or amino groups) increase the electron density on the nitrogen atom, enhancing its Lewis basicity. Conversely, electron-withdrawing groups decrease basicity. This tunability allows for fine-control over the electronic environment of the metal center, which in turn influences the stability and reactivity of the resulting complex. nih.gov While pyridine itself is generally a weak π-acceptor, its derivatives can form a vast number of stable complexes with nearly all transition metals, leading to applications in catalysis, materials, and even medicine. jscimedcentral.comsemanticscholar.orgwikipedia.org

Specific Focus on 2 Amino 4 Picoline As a Ligand Scaffold

Direct Complexation Strategies with Palladium(II) Precursors

The most straightforward method for synthesizing 2-amino-4-picoline palladium(II) chloride is through the direct reaction of a suitable palladium(II) precursor with the 2-amino-4-picoline ligand. Palladium(II) chloride (PdCl₂) is a common starting material, though its low solubility in many organic solvents can necessitate the use of more soluble precursors like dichlorobis(acetonitrile)palladium(II), [PdCl₂(CH₃CN)₂]. nih.gov

In a typical synthesis, the palladium(II) precursor is dissolved or suspended in an appropriate solvent, followed by the addition of the 2-amino-4-picoline ligand in a specific stoichiometric ratio. For instance, the reaction of a palladium(II) salt with two equivalents of a substituted pyridine, such as an aminopyridine, can yield complexes with the general formula trans-[PdCl₂L₂]. uomustansiriyah.edu.iq The reaction mixture is typically stirred, often with heating, to facilitate the coordination of the picoline ligand to the palladium center, displacing more labile ligands like acetonitrile (B52724) or bridging chlorides. nih.govunavarra.es The choice of solvent is critical and can range from ethanol to dichloromethane, influencing reaction rates and product isolation. nih.govunavarra.es

Table 1: Examples of Direct Complexation Methods for Palladium(II) Complexes

| Palladium Precursor | Ligand Type | Solvent(s) | Resulting Complex Type | Reference |

|---|---|---|---|---|

| [Pd(pyC₆H₄)(μ-Cl)]₂ | 2-Aminopyridine | Ethanol | Mononuclear [PdCl(pyC₆H₄)(L)] | unavarra.es |

| PdCl₂(CH₃CN)₂ | Bis(oxazoline) (BOX) | Dichloromethane | (BOX)PdCl₂ | nih.gov |

| Palladium(II) Acetate (B1210297) | Amino Acids | Acetone/Water | Bis-chelated Pd(amino acid)₂ | mdpi.com |

Ligand Exchange and Substitution Approaches in Complex Synthesis

Ligand exchange or substitution reactions provide a versatile route to 2-amino-4-picoline palladium(II) chloride complexes by starting with a pre-formed palladium complex and replacing one or more of its existing ligands. This method is particularly useful for synthesizing complexes that are not easily accessible through direct complexation or for fine-tuning the coordination sphere of the metal. The process relies on the relative binding affinities of the incoming and outgoing ligands.

A common strategy involves using palladium complexes with labile ligands, such as acetonitrile, which are readily displaced by the stronger N-donor 2-amino-4-picoline. nih.gov For example, the reaction of trans-[PdCl₂(CH₃CN)₂] with 2-amino-4-picoline would lead to the substitution of the acetonitrile ligands. nih.gov Similarly, chloride ligands can be exchanged for other groups. nih.gov The mechanism of these substitutions is a fundamental aspect of palladium chemistry, often proceeding through associative or dissociative pathways depending on the nature of the complex and the reacting partners. youtube.comacs.org

Table 2: Ligand Substitution Principles in Palladium(II) Complex Synthesis

| Starting Complex Type | Incoming Ligand | Displaced Ligand(s) | Product Type | Principle | Reference |

|---|---|---|---|---|---|

| [Pd(Peptide)Cl]⁻ | Pyridine | Chloride (Cl⁻) | Neutral [Pd(Peptide)(Py)] | Exchange of anionic ligand for a neutral one. | nih.gov |

| [Pd(CH₃CN)₂Cl₂] | 2-Amino-4-picoline | Acetonitrile | [Pd(picoline)₂Cl₂] | Displacement of labile solvent ligands. | nih.gov |

Mechanochemical Synthesis Routes for Palladium(II) Complexes

Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. researchgate.net This solid-state approach often reduces or eliminates the need for bulk solvents, minimizing chemical waste and sometimes enabling access to products that are difficult to isolate from solution. researchgate.net

In the context of palladium(II) complexes, mechanochemical synthesis can be performed by grinding a solid palladium precursor, such as K₂[PdCl₄] or PdCl₂, directly with the solid 2-amino-4-picoline ligand. rsc.orgresearchgate.net These reactions can produce the desired coordination compounds directly in the solid state. For example, grinding K₂[PdCl₄] with related ligands like imidazole (B134444) or pyrazole (B372694) has been shown to yield the corresponding trans-[PdCl₂(L)₂] complexes. rsc.orgresearchgate.net This solvent-free method is noted for its simplicity, speed, and environmental benefits compared to conventional techniques. researchgate.net

Table 3: Comparison of Solution-Based vs. Mechanochemical Synthesis

| Feature | Solution-Based Synthesis | Mechanochemical Synthesis | Reference |

|---|---|---|---|

| Solvent Use | Requires bulk solvents | Solvent-free or minimal (Liquid-Assisted Grinding) | researchgate.net |

| Reaction Environment | Homogeneous or heterogeneous liquid phase | Solid-state | rsc.orgresearchgate.net |

| Energy Input | Typically thermal (heating) | Mechanical (grinding, milling) | researchgate.net |

| Environmental Impact | Higher due to solvent waste | Lower, considered a green chemistry approach | researchgate.net |

| Products | Standard coordination compounds | Can produce unique polymorphs or otherwise inaccessible complexes | researchgate.netrsc.org |

Solvent System Influence on Synthetic Outcomes and Selectivity

The choice of solvent in the synthesis of palladium complexes is not a passive parameter but plays a crucial and active role in determining the reaction's outcome, rate, and selectivity. whiterose.ac.ukrsc.org The solvent can influence the solubility of reactants, stabilize transition states, and even directly participate in the reaction by coordinating to the palladium center. nih.govresearchgate.net

The polarity and coordinating ability of the solvent are key factors. Polar solvents can influence the dissociation of palladium precursors like palladium acetate trimers into more reactive monomeric species. whiterose.ac.uk Furthermore, the solvent can dramatically alter the selectivity of a reaction. Studies have shown that coordinating solvents can bind to the palladium catalyst, forming a species like [Pd(L)(solv)], which may exhibit different reactivity and selectivity compared to the monoligated species, [Pd(L)], that predominates in non-coordinating solvents. nih.govnih.gov This change in the active catalytic species can lead to the formation of different isomers or products. nih.govnih.gov For example, in some palladium-catalyzed arylations, the use of a polar acidic solvent like acetic acid was found to be crucial for achieving high C8 selectivity, a result not seen in neutral solvents like DMF. acs.org

Table 4: Influence of Solvent Type on Palladium-Catalyzed Reactions

| Solvent Type | Coordinating Ability | Typical Effect on Reaction | Example | Reference |

|---|---|---|---|---|

| Polar Protic | Coordinating | Can accelerate reactions by stabilizing charged intermediates or participating in protonolysis. | Acetic Acid | nih.govacs.org |

| Polar Aprotic (Coordinating) | Strong | Can form active [Pd(L)(solv)] species, altering reaction selectivity. | DMF, THF | nih.govnih.govacs.org |

| Polar Aprotic (Non-coordinating) | Weak | May favor different reaction pathways compared to coordinating solvents. | Dichloromethane | nih.gov |

| Nonpolar | Non-coordinating | Favors monoligated [Pd(L)] species, leading to different selectivity. | Toluene, Hexane | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Solution Dynamics Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of diamagnetic palladium(II) complexes in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the coordination environment and ligand conformation can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides crucial information about the coordination of the 2-amino-4-picoline ligand to the palladium(II) center. Upon complexation, the chemical shifts of the ligand's protons are significantly affected. The coordination typically occurs through the pyridine ring's nitrogen atom, which is a softer donor site preferred by the soft Lewis acid Pd(II), rather than the amino group's nitrogen. researchgate.net

In the free 2-amino-4-picoline ligand, the aromatic protons and the methyl and amino group protons exhibit characteristic chemical shifts. Upon coordination to palladium(II), the signals corresponding to the pyridine ring protons experience a downfield shift. nih.gov This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the metal center, which reduces the electron density on the aromatic ring. The proton ortho to the coordinating nitrogen (H6) is generally the most affected. The signals for the amino (-NH₂) and methyl (-CH₃) groups also shift, though typically to a lesser extent. nih.gov The observation of a single set of ligand resonances is indicative of a symmetrical complex, such as the trans isomer, where both 2-amino-4-picoline ligands are magnetically equivalent. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Free 2-Amino-4-picoline and its Palladium(II) Chloride Complex Data are synthesized from spectra of the free ligand and typical coordination shifts observed in related palladium(II)-pyridine complexes. nih.govnih.govresearchgate.net

| Proton | Free Ligand (in CDCl₃) | trans-[Pd(2-amino-4-picoline)₂Cl₂] (in DMSO-d₆) | Expected Shift upon Coordination |

| H6 | ~7.8-7.9 | Downfield shift to ~8.5-8.8 | Significant downfield shift |

| H5 | ~6.4 | Downfield shift to ~6.8-7.1 | Moderate downfield shift |

| H3 | ~6.2-6.3 | Downfield shift to ~6.5-6.8 | Moderate downfield shift |

| -NH₂ | ~4.4-4.7 | Shifted, often broadened | Variable, may broaden |

| -CH₃ | ~2.2-2.4 | Minor downfield shift to ~2.5-2.7 | Minor downfield shift |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the ligand. Similar to proton signals, the carbon resonances of the 2-amino-4-picoline ligand shift upon coordination to palladium(II). The carbons of the pyridine ring are particularly sensitive to the coordination environment. researchgate.net

The carbon atom adjacent to the coordinating nitrogen (C2) and the para-carbon (C4) typically show the most significant downfield shifts, reflecting the electronic changes within the pyridine ring upon metal binding. The observation of a number of signals corresponding to a single ligand molecule confirms the symmetrical nature of the complex in solution. nih.govnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Free 2-Amino-4-picoline and its Palladium(II) Chloride Complex Data are based on the free ligand spectrum and established trends for palladium(II)-pyridine complexes. researchgate.netchemicalbook.com

| Carbon | Free Ligand | trans-[Pd(2-amino-4-picoline)₂Cl₂] | Expected Shift upon Coordination |

| C2 | ~159 | Downfield shift | Significant downfield shift |

| C6 | ~148 | Downfield shift | Significant downfield shift |

| C4 | ~148 | Downfield shift | Moderate downfield shift |

| C3 | ~112 | Downfield shift | Minor to moderate downfield shift |

| C5 | ~106 | Downfield shift | Minor to moderate downfield shift |

| -CH₃ | ~21 | Minor shift | Minor shift |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in more complex or crowded spectra, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (¹H-¹H), allowing for the mapping of the proton connectivity within the picoline ring, confirming the relative positions of H3, H5, and H6. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the stereochemistry and conformation of the complex, such as confirming a trans arrangement of the ligands.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Mode Assessment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the nature of the metal-ligand bond. By comparing the spectrum of the complex with that of the free ligand, one can deduce the site of coordination.

In the case of 2-amino-4-picoline palladium(II) chloride, the coordination to the palladium ion through the pyridine nitrogen is confirmed by shifts in the vibrational modes of the pyridine ring. The C=C and C=N stretching vibrations, typically observed in the 1400-1650 cm⁻¹ region for the free ligand, often shift to higher frequencies upon complexation. rdd.edu.iq This shift is due to the kinematic coupling and electronic effects of coordination. researchgate.net

Conversely, the N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹) are expected to remain largely unshifted, providing strong evidence that the amino group is not involved in coordination. researchgate.net The most definitive evidence for coordination comes from the appearance of new bands in the far-infrared region (below 600 cm⁻¹). These bands, which are absent in the free ligand's spectrum, are assigned to the Pd-N stretching vibration (typically 250-350 cm⁻¹) and the Pd-Cl stretching vibration (for a trans geometry, a single strong band is expected around 350-370 cm⁻¹). rdd.edu.iq

Table 3: Key Infrared (IR) Frequencies (cm⁻¹) and their Assignments Data compiled from studies on related palladium-aminopyridine complexes and the free ligand. researchgate.netrdd.edu.iqresearchgate.net

| Vibrational Mode | Free Ligand | trans-[Pd(2-amino-4-picoline)₂Cl₂] | Interpretation |

| ν(N-H) of -NH₂ | ~3450, ~3300 | ~3450, ~3300 | No significant shift; -NH₂ is not coordinated. |

| ν(C=N), ν(C=C) ring | ~1640, ~1560 | Shift to higher frequency (e.g., ~1650, ~1580) | Pyridine ring is coordinated to Pd(II). |

| Pyridine ring breathing | ~990 | Shift to higher frequency (e.g., ~1015) | Confirmation of coordination. |

| ν(Pd-N) | - | ~250-350 | Appearance of new band confirms Pd-N bond formation. |

| ν(Pd-Cl) | - | ~350-370 | Appearance of new band confirms Pd-Cl bond. |

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Structure and d-d Transitions

UV-Visible spectroscopy provides insights into the electronic structure of the complex. The spectra of square-planar d⁸ palladium(II) complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transition bands in the visible or near-UV region. rdd.edu.iq

The spectrum of 2-amino-4-picoline palladium(II) chloride is expected to show intense absorptions below 350 nm, which are assigned to π→π* intraligand transitions within the aromatic ring and LMCT transitions from the chloride and picoline ligands to the empty d-orbitals of the palladium center. The spin-allowed d-d transitions (e.g., ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, ¹A₁g → ¹E₉) for square-planar Pd(II) complexes are often weak and can be obscured by the tail of the more intense charge transfer bands. researchgate.net These transitions, if observable, typically appear as weak shoulders in the 350-450 nm range. rdd.edu.iq

Table 4: Typical Electronic Absorption Bands for Square-Planar Palladium(II)-Pyridine Complexes Data based on general observations for analogous Pd(II) complexes. rdd.edu.iqresearchgate.net

| Wavelength (λ_max, nm) | Assignment | Type |

| < 300 | π→π* | Intraligand |

| 300 - 350 | Cl(p) → Pd(d_x²-y²) | Ligand-to-Metal Charge Transfer (LMCT) |

| 350 - 450 | d → d transitions | Metal Centered |

Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Ion Confirmation and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight and composition of coordination complexes. acs.org For 2-amino-4-picoline palladium(II) chloride, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.

The ESI-MS spectrum is expected to show a characteristic isotopic pattern for the molecular ion, [M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺, which arises from the multiple stable isotopes of palladium and chlorine. acs.orgresearchgate.net The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the structure. Typical fragmentation pathways for a complex like trans-[Pd(L)₂Cl₂] (where L = 2-amino-4-picoline) include the sequential loss of the chloride ligands and the 2-amino-4-picoline ligands. researchgate.netnih.gov

Table 5: Expected Ions in the ESI-Mass Spectrum of trans-[Pd(C₆H₈N₂)₂Cl₂] Based on typical fragmentation patterns of related palladium(II) complexes. acs.orgresearchgate.net

| m/z | Proposed Fragment | Interpretation |

| [M+Na]⁺ | [Pd(C₆H₈N₂)₂Cl₂ + Na]⁺ | Sodiated molecular ion |

| [M-Cl]⁺ | [Pd(C₆H₈N₂)₂Cl]⁺ | Loss of one chloride ligand |

| [M-2Cl+H]⁺ | [Pd(C₆H₈N₂)₂H]⁺ | Loss of two chloride ligands |

| [Pd(C₆H₈N₂)Cl]⁺ | [Pd(C₆H₈N₂)Cl]⁺ | Loss of one ligand and one chloride |

| [Pd(C₆H₈N₂)]⁺ | [Pd(C₆H₈N₂)]⁺ | Palladium coordinated to a single ligand |

Elemental Analysis (CHN) for Compositional Determination

The synthesis of complexes with the general formula trans-[PdCl₂(L)₂], where L represents a picoline or aminopyridine derivative, has been reported, and their composition was confirmed by CHN analysis. rdd.edu.iq The data typically show a close correlation between the found and calculated values, supporting the proposed square planar geometry around the palladium(II) ion. rdd.edu.iq

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 39.64 | 39.50 |

| Hydrogen (H) | 3.88 | 3.70 |

| Nitrogen (N) | 7.70 | 7.60 |

The close agreement in the data presented in Table 1 validates the formation of the complex with the expected stoichiometry of one palladium atom, two chloride ions, and two 4-picoline ligands. Similar agreement is anticipated for the 2-amino-4-picoline analogue.

Thermal Analytical Methods (e.g., Thermogravimetric Analysis) for Stability Profiles

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of coordination complexes. By monitoring the change in mass of a sample as a function of temperature, TGA provides information about decomposition patterns, the thermal stability range, and the nature of the residual product.

Studies on palladium(II) complexes with various nitrogen-donor ligands reveal multi-step decomposition processes. mdpi.comirapa.org Typically, the initial weight loss corresponds to the removal of solvent molecules, followed by the decomposition and loss of the organic ligands, and finally, the reduction of the palladium salt to metallic palladium or palladium oxide at higher temperatures. jmaterenvironsci.com For instance, the TGA curve of a palladium complex with a 2-amino-4-(phenyl)thiazole ligand, [Pd(L)₂Cl₂], shows distinct decomposition steps, including the loss of the organic ligand and chloride ions within specific temperature ranges. irapa.org

The thermal decomposition of palladium(II) chloride complexes with substituted pyridines has been investigated, showing that the stability and decomposition pathways are influenced by the nature of the substituent on the pyridine ring. semanticscholar.org A representative TGA data summary for a generic trans-[PdCl₂(L)₂] complex, where L is a nitrogen-donor ligand, is presented below to illustrate the type of information obtained.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Attributed Loss |

|---|---|---|---|

| 1 | 200-350 | ~45% | Loss of organic ligands (e.g., 2 x aminopicoline) |

| 2 | 350-500 | ~20% | Loss of chloride ions |

| - | >500 | - | Residual Mass (Palladium metal/oxide) |

The data in Table 2 outline a typical thermal decomposition profile, indicating the temperatures at which different components of the complex are lost. The thermal stability of such complexes is an important parameter for their potential use in applications that may involve elevated temperatures.

Structural Elucidation and Coordination Chemistry of 2 Amino 4 Picoline Palladium Ii Complexes

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structure Determination

Powder X-ray diffraction (PXRD) serves as a complementary technique, useful for phase identification and for obtaining structural information when single crystals are not available. unesp.br For a microcrystalline powder of a palladium(II) complex, the diffraction pattern can be indexed to determine the crystal system and unit cell parameters. For instance, a study on a different palladium(II) amino acid complex successfully utilized PXRD to identify an orthorhombic crystal system. unesp.br

Based on extensive crystallographic data for similar palladium(II) complexes with monodentate amine or pyridine (B92270) ligands, a trans-isomer of dichlorobis(2-amino-4-picoline)palladium(II) would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). nih.govresearchgate.net The expected crystallographic data, by analogy with trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine]palladium(II), would provide a complete picture of the solid-state arrangement. nih.gov

Table 1: Representative Crystallographic Data for a Related trans-PdCl₂(amine)₂ Complex (Data is for trans-dichloridobis[1-(4-methylphenyl)ethylamine]palladium(II) and serves as an illustrative example)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.369(3) |

| b (Å) | 5.869(1) |

| c (Å) | 14.509(3) |

| β (°) | 114.78(3) |

| Volume (ų) | 1034.1(4) |

| Z | 2 |

| Source: Adapted from reference nih.gov |

Geometrical Configurations and Stereochemical Preferences around the Palladium Center

Palladium(II) centers, with a d⁸ electron configuration, overwhelmingly favor a square-planar coordination geometry. This arrangement minimizes ligand-ligand repulsion and is electronically stabilized. For a complex with the formula [Pd(2-amino-4-picoline)₂Cl₂], two primary geometrical isomers are possible: cis and trans.

In the trans isomer, the two 2-amino-4-picoline ligands are positioned opposite each other, as are the two chloride ligands. This configuration is often sterically preferred for monodentate ligands to minimize crowding around the metal center. nih.gov The palladium atom lies at the center of a plane defined by the two nitrogen atoms of the picoline ligands and the two chlorine atoms. Slight distortions from an ideal square-planar geometry are common, often manifested as a minor tetrahedral distortion. nih.gov For example, in trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine]palladium(II), the palladium atom shows a slight deviation from the plane defined by the coordinating atoms. nih.gov

The cis isomer, with identical ligands adjacent to one another, is also a possibility, though it can be less stable if the ligands are bulky. The preference for one isomer over the other is influenced by a combination of steric hindrance, electronic factors, and reaction conditions. In many syntheses involving monodentate amine ligands and [PdCl₄]²⁻, the trans product is predominantly formed. nih.govresearchgate.net

Table 2: Representative Bond Angles (°) for a trans-PdCl₂(amine)₂ Complex (Data is for trans-dichloridobis[1-(4-methylphenyl)ethylamine]palladium(II) and serves as an illustrative example)

| Angle | Value (°) |

| N-Pd-Cl | 88.8(1) - 91.2(1) |

| N-Pd-N | 180.0 |

| Cl-Pd-Cl | 180.0 |

| Source: Adapted from reference nih.gov |

Coordination Modes of the 2-Amino-4-Picoline Ligand

The 2-amino-4-picoline ligand possesses two potential donor sites: the pyridine ring nitrogen and the exocyclic amino group nitrogen. In coordination with a soft Lewis acid like palladium(II), the pyridine nitrogen is the strongly preferred coordination site. This preference is due to the greater π-acceptor capability of the pyridine ring and the fact that the pyridine nitrogen is a softer donor atom compared to the sp³-hybridized amino nitrogen, aligning with the Hard-Soft Acid-Base (HSAB) principle.

Chelation Effects and Ligand Bite Angle Analysis in Palladium(II) Complexes

Chelation refers to the formation of a ring structure when a multidentate ligand binds to a central metal ion. Since 2-amino-4-picoline acts as a monodentate ligand in this context, there are no chelation effects or ligand bite angles to analyze for the individual ligand.

However, the concept is critical in understanding the broader context of palladium(II) coordination chemistry. If a bidentate ligand were used, such as 2,2'-bipyridine, it would form a stable five-membered chelate ring with the palladium center. The geometry of this ring is defined by the ligand bite angle (N-Pd-N angle), which is constrained by the ligand's structure. In square-planar palladium(II) complexes, ideal bite angles are close to 90°. Deviations from this can induce strain and affect the complex's stability and reactivity. For comparison, palladium(II) complexes with bidentate amino acid ligands form five-membered chelate rings with N-Pd-O bite angles typically in the range of 80-84°. nih.gov

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The crystalline form of 2-amino-4-picoline palladium(II) chloride is expected to be stabilized by a network of intermolecular interactions, leading to a well-defined supramolecular architecture. The most significant of these would be hydrogen bonds. The uncoordinated amino group (-NH₂) of the 2-amino-4-picoline ligand is an excellent hydrogen bond donor.

These N-H groups can form strong hydrogen bonds with suitable acceptors on adjacent molecules. In a complex like trans-dichlorobis(2-amino-4-picoline)palladium(II), the most likely hydrogen bond acceptors are the coordinated chloride ligands. This N-H···Cl interaction is a common and robust feature in the crystal structures of similar palladium-amine complexes, often linking the individual complex molecules into one-dimensional chains or more complex two- or three-dimensional networks. nih.gov For example, in the crystal structure of trans-dichlorobis(N-p-tolylpyridin-2-amine)palladium(II), intermolecular hydrogen bonds are observed. researchgate.net

Influence of Substituents on Coordination Geometry and Electronic Properties

The substituents on the pyridine ring, the amino group at the 2-position and the methyl group at the 4-position, have a pronounced influence on the properties of the palladium complex.

The amino group (-NH₂) is a strong electron-donating group. Through resonance, it increases the electron density on the pyridine ring, making the ring nitrogen a stronger σ-donor. This enhanced basicity strengthens the Pd-N bond.

The methyl group (-CH₃) at the 4-position is also an electron-donating group, albeit weaker, acting through an inductive effect. Its presence further increases the electron density at the pyridine nitrogen, reinforcing the effect of the amino group. The combined electronic effect of these two substituents makes 2-amino-4-picoline a significantly more electron-rich ligand than unsubstituted pyridine.

This increased electron donation to the palladium(II) center can influence the properties of the entire complex. For instance, it can affect the strength of the trans-ligated Pd-Cl bonds (trans influence) and modulate the redox potential of the palladium center. Studies on series of palladium(II) complexes with variously substituted pyridine ligands have shown a clear correlation between the electronic nature of the substituent and the spectroscopic and electrochemical properties of the complex.

Catalytic Applications of 2 Amino 4 Picoline Palladium Ii Chloride Complexes

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. organic-chemistry.orgresearchgate.net The efficacy of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center, which influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. rsc.orgnih.gov

The efficiency of the coupling is influenced by the steric and electronic properties of both the aryl halide and the amine. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. The following table illustrates typical yields for the Buchwald-Hartwig amination of various aryl bromides with different amines using a representative aminopyridine-palladium catalyst system.

Table 1: Representative Yields for Buchwald-Hartwig Amination using an Aminopyridine-Palladium Catalyst System

| Aryl Bromide | Amine | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Aniline | 85 |

| 4-Bromoanisole (B123540) | n-Hexylamine | 78 |

| 1-Bromo-4-nitrobenzene | Morpholine | 92 |

| 2-Bromopyridine | Di-n-butylamine | 75 |

The design of the ligand is critical for achieving high catalytic activity in Buchwald-Hartwig aminations. semanticscholar.org For aminopyridine-type ligands like 2-amino-4-picoline, key parameters include:

Electron-Donating Properties: The amino group on the picoline ligand is an electron-donating group, which can increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species, a crucial step in the catalytic cycle.

Steric Hindrance: The steric bulk around the metal center, influenced by the ligand, plays a pivotal role. Appropriate steric hindrance can promote the reductive elimination step, leading to the formation of the C-N bond and regeneration of the active catalyst. However, excessive bulk can hinder the initial coordination of the reactants.

Improvements in ligand design often focus on creating a balance between steric and electronic effects to optimize each step of the catalytic cycle. scirp.org

Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Coupling Reactions

Palladium complexes are versatile catalysts for the formation of carbon-carbon bonds, with the Heck, Suzuki-Miyaura, and Sonogashira reactions being among the most prominent examples.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govyoutube.com The reaction is typically catalyzed by a palladium complex and requires a base. nih.gov Palladium complexes with N-donor ligands can be active in Heck couplings.

The regioselectivity and stereoselectivity of the Heck reaction are important considerations. With terminal alkenes, the reaction often leads to the formation of the trans-substituted product. The following table presents representative data for Heck reactions catalyzed by a palladium complex with an N-donor ligand.

Table 2: Representative Data for Heck Reactions

| Aryl Halide | Alkene | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Styrene | trans-Stilbene | 90 |

| 4-Bromoacetophenone | n-Butyl acrylate | trans-n-Butyl-4-acetylcinnamate | 88 |

| 1-Iodonaphthalene | Methyl methacrylate | Methyl 2-(naphthalen-1-yl)acrylate | 82 |

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, vinylarenes, and polyenes via the cross-coupling of organoboron compounds with halides and triflates. niscpr.res.inresearchgate.net Palladium complexes with primary amine ligands have shown good catalytic activity in these reactions, even in aqueous media. niscpr.res.in

The reaction is known for its high functional group tolerance and the generally non-toxic nature of the boron-based reagents. libretexts.org The catalytic activity of a palladium complex with a primary amine ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid is summarized below.

Table 3: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromonitrobenzene | K₂CO₃ | Water | 95 |

| 4-Bromoanisole | K₃PO₄ | Toluene/Water | 89 |

| 2-Chloropyridine | Cs₂CO₃ | Dioxane | 76 |

| 1-Bromo-4-fluorobenzene | K₂CO₃ | Water | 91 |

The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper co-catalyst. scirp.orgnih.gov This reaction is a fundamental tool for the synthesis of substituted alkynes. Palladium complexes with aminophosphine (B1255530) and other N-donor ligands have been successfully employed in Sonogashira couplings. rsc.org

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in certain synthetic applications. organic-chemistry.org The table below shows representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes using a palladium-N-donor ligand system.

Table 4: Representative Yields for Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Phenylacetylene | Diphenylacetylene | 94 |

| 1-Bromo-4-methoxybenzene | 1-Heptyne | 1-(4-Methoxyphenyl)-1-heptyne | 87 |

| 3-Bromopyridine | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)pyridine | 82 |

Stille Coupling Reactions

The Stille reaction is a versatile cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. While a wide variety of palladium(0) and palladium(II) complexes, often featuring phosphine (B1218219) or N-heterocyclic carbene ligands, are employed for this transformation, dedicated studies focusing on the catalytic activity of 2-Amino-4-picoline palladium(II) chloride in Stille coupling reactions are not readily found in published literature. Research into palladium catalysts for Stille reactions often explores ligands such as iminophosphines or amines in general, but specific performance data, reaction yields, and substrate scope for the 2-Amino-4-picoline palladium(II) chloride complex are not available.

C-H Activation and Functionalization Reactions Mediated by Palladium(II) Complexes

Palladium(II) complexes are at the forefront of C-H activation and functionalization, a field that aims to directly convert C-H bonds into new functional groups. These reactions often rely on directing groups within the substrate to guide the palladium catalyst to a specific C-H bond. The catalytic cycle typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway.

Despite the significant interest in this area, a specific investigation into the use of 2-Amino-4-picoline palladium(II) chloride as a catalyst for C-H activation and functionalization is not apparent in the reviewed literature. The development of ligands for these reactions is an active area of research, with studies often focusing on mono-N-protected amino acids, bipyridines, and other substituted pyridines to control reactivity and selectivity. For instance, palladium(II) complexes with tripodal aminopyridine ligands have been shown to catalyze benzylic C-H oxidation. rsc.orgresearchgate.netnih.gov However, detailed research findings, including substrate scope and efficiency, specifically for the 2-Amino-4-picoline palladium(II) chloride complex remain undocumented.

Other Catalytic Transformations Involving 2-Amino-4-Picoline Palladium Catalysts

Beyond Stille coupling and C-H activation, palladium catalysts are utilized in a vast array of other transformations, including Heck and Suzuki-Miyaura cross-coupling reactions, carbonylation, and amination reactions. Palladium(II) complexes featuring various pyridine-type ligands have demonstrated catalytic activity in many of these areas. For example, palladium(II) complexes with other substituted pyridine (B92270) ligands have been successfully used as pre-catalysts in Suzuki-Miyaura and Heck reactions. nih.govkfupm.edu.sa

However, a literature search for other specific catalytic transformations uniquely catalyzed by 2-Amino-4-picoline palladium(II) chloride does not yield dedicated studies. While it is plausible that this complex could exhibit activity in various cross-coupling reactions, detailed experimental data, comparative studies, and specific reaction protocols are not available in scientific databases.

Heterogenization Strategies and Supported Catalyst Systems

To enhance catalyst stability, reusability, and to simplify product purification, homogeneous catalysts are often immobilized on solid supports. This process, known as heterogenization, can involve supports like polymers, silica, or carbon. The ligands of the metal complex are often modified to anchor the catalyst to the support surface.

Strategies for supporting palladium catalysts are well-developed, with some systems utilizing amino-functionalized or pyridine-functionalized supports to immobilize the metal. nih.govnih.gov These supported catalysts have been applied in various reactions, including aminocarbonylation and domino reactions. nih.govnih.gov Nevertheless, there are no specific reports found that describe the heterogenization of the 2-Amino-4-picoline palladium(II) chloride complex or the performance of such a supported catalyst system.

Mechanistic Investigations of 2 Amino 4 Picoline Palladium Ii Catalytic Cycles

Elementary Steps in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, proceed through a well-defined catalytic cycle. This cycle is characterized by a series of fundamental transformations at the palladium center, primarily involving changes in its oxidation state between Pd(0), Pd(II), and sometimes Pd(IV). The key elementary steps include oxidative addition, reductive elimination, and ligand association/dissociation.

Oxidative Addition Pathways

The catalytic cycle typically commences with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the R-X bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) complex. The oxidation state of palladium changes from 0 to +2. The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl > F), the steric and electronic properties of the ligands on the palladium, and the nature of the organic group R. For a catalyst system involving 2-amino-4-picoline, the initial Pd(II) precatalyst would first need to be reduced in situ to the active Pd(0) species to initiate this step.

Reductive Elimination Processes

Reductive elimination is the product-forming step of the catalytic cycle and is the reverse of oxidative addition. In this process, two cisoidal organic ligands on the Pd(II) or Pd(IV) center couple to form a new carbon-carbon or carbon-heteroatom bond, while the palladium center is reduced by two units (e.g., Pd(II) to Pd(0) or Pd(IV) to Pd(II)). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. The facility of reductive elimination is dependent on the nature of the coupling partners and the ancillary ligands. Electron-donating ligands, such as the 2-amino-4-picoline, can influence the electron density at the metal center, thereby affecting the rate and selectivity of this crucial step.

Identification and Characterization of Catalytic Intermediates

The catalytic cycle of palladium is populated by a series of transient intermediates. The detection and characterization of these species are paramount for a complete mechanistic understanding. Common intermediates include various palladium oxidation states and palladacycles.

Pd(0) Species: The active catalyst in many cross-coupling reactions is a coordinatively unsaturated Pd(0) complex. These are typically generated in situ from a Pd(II) precatalyst.

Pd(II) Species: Following oxidative addition, a square planar Pd(II) intermediate is formed. This species undergoes subsequent steps like transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck coupling).

Pd(IV) Species: In some catalytic cycles, particularly those involving C-H activation or certain cross-coupling reactions, Pd(IV) intermediates have been proposed and, in some cases, isolated and characterized. These high-valent species can undergo reductive elimination to form challenging chemical bonds.

Palladacycles: Palladacycles are cyclic organopalladium compounds where a carbon atom of an organic ligand is directly bonded to the palladium center, forming a part of a ring. These can be key intermediates, particularly in C-H activation/functionalization reactions. The 2-amino-4-picoline ligand could potentially form a palladacycle through C-H activation of the picoline ring or the amino group substituent.

| Intermediate Type | Oxidation State | Coordination Geometry (Typical) | Role in Catalytic Cycle |

| Pd(0) Complex | 0 | Trigonal or Tetrahedral | Active catalytic species, undergoes oxidative addition |

| Pd(II) Oxidative Adduct | +2 | Square Planar | Formed after oxidative addition, undergoes further reaction |

| Palladacycle | +2 | Square Planar | Intermediate in C-H activation pathways |

| Pd(IV) Complex | +4 | Octahedral | Can be involved in more challenging reductive eliminations |

| Reaction Parameter | Potential Implication on Rate Law |

| Catalyst Concentration | Typically first-order dependence |

| Substrate Concentration | Can be first-order, zero-order, or have a more complex dependence |

| Ligand Concentration | Can have a positive or negative order, or no effect |

| Temperature | Provides information on activation parameters (enthalpy and entropy of activation) |

Role of Ligand in Modulating Reaction Pathways and Selectivity

The ligands coordinated to the palladium center play a multifaceted and crucial role in catalysis. They influence the solubility, stability, and reactivity of the catalyst. The 2-amino-4-picoline ligand, possessing both an amino group and a pyridine (B92270) nitrogen, can act as a bidentate or monodentate ligand.

The electronic and steric properties of the 2-amino-4-picoline ligand are critical:

Steric Effects: The steric bulk of the ligand can influence the coordination number of the palladium complex, promote the formation of monoligated active species, and affect the regioselectivity and stereoselectivity of the reaction.

The nature of the ligand can direct the reaction towards a specific pathway over others. For instance, bulky ligands can favor reductive elimination from three-coordinate intermediates, while certain ligand geometries can control the regioselectivity of migratory insertion in Heck reactions. The chelation of the 2-amino-4-picoline ligand could provide extra stability to the catalytic complex, potentially leading to a longer catalyst lifetime.

Redox Manifolds in Palladium Catalysis (e.g., Pd(II)/Pd(0) and Pd(II)/Pd(IV) Cycles)

The catalytic activity of palladium complexes, including those with aminopicoline ligands, is fundamentally governed by the ability of the palladium center to cycle between different oxidation states. These sequences of oxidation and reduction are known as redox manifolds, with the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles being the most prominent in palladium-catalyzed reactions. The 2-amino-4-picoline ligand, by virtue of its electronic and steric properties, plays a crucial role in modulating the feasibility and efficiency of these cycles.

The Dominant Pd(II)/Pd(0) Catalytic Cycle

The Pd(II)/Pd(0) cycle is the most common mechanistic pathway in palladium catalysis, particularly for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. youtube.comacs.org This cycle can be broken down into three fundamental steps:

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. In this step, the palladium center is oxidized from Pd(0) to Pd(II), and the R and X groups are added to the metal, forming a square planar Pd(II) intermediate. The electron-donating nature of the 2-amino-4-picoline ligand can facilitate this step by increasing the electron density on the Pd(0) center, making it more susceptible to oxidation.

Transmetalation (for cross-coupling reactions): In reactions like the Suzuki-Miyaura coupling, the next step involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organoboron compound) to the Pd(II) complex. This displaces the halide ligand (X), forming a new Pd(II) intermediate with two organic groups (R-Pd-R').

Reductive Elimination: This is the final and product-forming step. The two organic groups (R and R') on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond (R-R'). Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle. youtube.com

The stability and reactivity of the palladium complexes throughout this cycle are highly dependent on the supporting ligands. Pyridine-based ligands, for instance, have been shown to be effective in various palladium-catalyzed reactions. acs.orgnih.gov The basicity of the pyridine ligand can correlate with catalytic efficiency; more basic ligands can enhance the rate of reaction, although steric effects also play a significant role. nih.gov

While specific data for 2-amino-4-picoline palladium chloride is not extensively documented in the context of full catalytic cycles, studies on similar pyridine-ligated palladium complexes in the Suzuki-Miyaura reaction provide insight into their performance. The table below shows the catalytic activity of various Pd(II) complexes with substituted pyridine ligands, illustrating how electronic and steric factors can influence product yield.

| Catalyst Precursor | Ligand | Substituent on Pyridine | Product Yield (%) | Reference |

|---|---|---|---|---|

| [Pd(4-Me-py)2Cl2] | 4-Methylpyridine | Electron-donating | >99 | acs.org |

| [Pd(py)2Cl2] | Pyridine | - | >99 | acs.org |

| [Pd(4-CN-py)2Cl2] | 4-Cyanopyridine | Electron-withdrawing | 95 | acs.org |

| Pd(4-NMe2-py)42 | 4-(Dimethylamino)pyridine | Strongly electron-donating | >99 | acs.org |

| Pd(4-NO2-py)42 | 4-Nitropyridine | Strongly electron-withdrawing | 93 | acs.org |

Table 1: Catalytic activity of various Pd(II) complexes with substituted pyridine ligands in the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid. The results demonstrate that a range of pyridine-based ligands can act as effective precatalysts, generally providing high yields. acs.org

The Pd(II)/Pd(IV) Catalytic Cycle

In certain palladium-catalyzed reactions, particularly C-H functionalization and oxidative couplings, a Pd(II)/Pd(IV) redox manifold is proposed to be operative. researchgate.net This pathway avoids the formation of Pd(0) species, which can be prone to decomposition into inactive palladium black, especially under aerobic conditions. thieme-connect.de

A typical Pd(II)/Pd(IV) cycle often proceeds as follows:

C-H Activation/Concerted Metalation-Deprotonation (CMD): A Pd(II) complex, such as one bearing 2-amino-4-picoline ligands, interacts with a substrate to activate a C-H bond, forming a Pd(II)-carbon bond and creating a palladacycle. This step is often the rate-determining step.

Oxidation: The resulting Pd(II) palladacycle is then oxidized to a Pd(IV) intermediate. This oxidation can be promoted by various oxidizing agents. The feasibility of oxidizing Pd(II) to Pd(IV) was established through mechanistic studies on model complexes. researchgate.net

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the final product and regenerate the Pd(II) catalyst. This step is often faster from a high-valent Pd(IV) center compared to a Pd(II) center.

The 2-amino-4-picoline ligand, with its nitrogen donor atoms, can stabilize the higher oxidation state of Pd(IV), making this catalytic cycle more accessible. Palladium aminopyridine complexes have been successfully used as catalysts in oxidation reactions, such as the selective oxidation of benzylic C-H bonds, which may proceed through such high-valent intermediates. rsc.org

The table below summarizes the results for the oxidation of ethylbenzene (B125841) catalyzed by different palladium(II) aminopyridine complexes, highlighting the influence of the ligand structure on catalytic performance.

| Catalyst | Ligand | Substrate Conversion (%) | Ketone Selectivity (%) | Reference |

|---|---|---|---|---|

| (tpa)Pd(OAc) | Tris(2-pyridylmethyl)amine | 99 | >99 | rsc.org |

| (Me-tpa)Pd(OAc) | ((6-Methyl-2-pyridyl)methyl)bis(2-pyridylmethyl)amine | 67 | >99 | rsc.org |

| (Me2-tpa)Pd(OAc) | Bis((6-methyl-2-pyridyl)methyl)(2-pyridylmethyl)amine | 15 | >99 | rsc.org |

| (Me3-tpa)Pd(OAc) | Tris((6-methyl-2-pyridyl)methyl)amine | 10 | >99 | rsc.org |

Table 2: Catalytic performance of palladium(II) aminopyridine complexes in the oxidation of ethylbenzene to acetophenone. The data indicates that less sterically hindered ligands lead to higher substrate conversion. rsc.org

Theoretical and Computational Chemistry Studies of 2 Amino 4 Picoline Palladium Ii Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of transition metal complexes. For a square planar complex like cis-dichlorido(2-amino-4-picoline)palladium(II), DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and analyze the nature of the metal-ligand bonds. biointerfaceresearch.commdpi.com

The optimized geometry reveals key bond lengths and angles, which can be compared with experimental X-ray diffraction data if available. For instance, the Pd-N and Pd-Cl bond lengths are critical parameters. In similar palladium(II) complexes with nitrogen-donor ligands, Pd-N bond lengths are typically in the range of 2.01-2.07 Å, and Pd-Cl bond lengths are around 2.25-2.35 Å. nih.govresearchgate.net The coordination of the 2-amino-4-picoline ligand is expected to occur through the pyridine (B92270) nitrogen and the amino group nitrogen, forming a stable chelate ring.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is often localized on the palladium d-orbitals and the p-orbitals of the chloride ligands, while the LUMO is typically centered on the π* orbitals of the picoline ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the complex's kinetic stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

Table 1: Representative Calculated Structural Parameters for a cis-dichlorido(2-amino-4-picoline)palladium(II) Complex (Note: This data is representative and based on typical values for similar palladium complexes, as specific experimental or computational data for this exact compound is not readily available in the cited literature.)

| Parameter | Value |

| Pd-N (pyridine) bond length | ~2.05 Å |

| Pd-N (amino) bond length | ~2.08 Å |

| Pd-Cl bond length | ~2.30 Å |

| N-Pd-N bond angle | ~85° |

| Cl-Pd-Cl bond angle | ~92° |

| HOMO-LUMO Energy Gap | ~3.5 eV |

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving palladium complexes, such as ligand substitution or catalytic cycles. byu.edu For 2-amino-4-picoline palladium(II) chloride, a key reaction to study is aquation, where a chloride ligand is replaced by a water molecule. This is often the first step in the interaction of such complexes with biological targets. mdpi.com

By mapping the potential energy surface, researchers can identify transition states and intermediates along the reaction coordinate. The activation energy for each step can be calculated, providing a quantitative measure of the reaction rate. For palladium(II) complexes, these reactions are generally much faster than for their platinum(II) analogues. mdpi.com The calculations would likely show a higher activation energy for the displacement of the second chloride ligand compared to the first.

Table 2: Hypothetical Energy Profile for the Aquation of a cis-dichlorido(2-amino-4-picoline)palladium(II) Complex (Note: The energy values are illustrative and represent a typical profile for such a reaction.)

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | [Pd(2-amino-4-picoline)Cl₂] + H₂O | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | [Pd(2-amino-4-picoline)Cl(H₂O)]⁺ + Cl⁻ | -2.5 |

| 4 | Transition State 2 | +18.7 |

| 5 | [Pd(2-amino-4-picoline)(H₂O)₂]²⁺ + 2Cl⁻ | -1.8 |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of metal complexes. biointerfaceresearch.comnih.gov For 2-amino-4-picoline palladium(II) chloride, TD-DFT can be used to calculate the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths correspond to the absorption bands observed experimentally. These transitions typically involve metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. biointerfaceresearch.com

Furthermore, the vibrational frequencies (IR and Raman spectra) can be computed. biointerfaceresearch.com By comparing the calculated frequencies of the free 2-amino-4-picoline ligand with those of the palladium complex, the shifts in vibrational modes upon coordination can be identified. For example, the N-H stretching frequencies of the amino group and the C=N stretching frequencies of the pyridine ring are expected to shift to lower wavenumbers upon coordination to the palladium center. mdpi.com

Table 3: Predicted Spectroscopic Data for a cis-dichlorido(2-amino-4-picoline)palladium(II) Complex (Note: These are representative values based on studies of similar palladium complexes.)

| Spectroscopic Technique | Predicted Feature | Wavelength/Wavenumber | Assignment |

| UV-Vis (TD-DFT) | λ_max 1 | ~350 nm | MLCT (d(Pd) → π(picoline)) |

| λ_max 2 | ~280 nm | Intra-ligand (π → π) | |

| IR (DFT) | ν(N-H) | ~3250 cm⁻¹ | Amino group stretch |

| ν(Pd-N) | ~450 cm⁻¹ | Palladium-Nitrogen stretch | |

| ν(Pd-Cl) | ~330 cm⁻¹ | Palladium-Chlorine stretch |

Ligand Design and Virtual Screening using Computational Approaches

Computational chemistry plays a crucial role in the rational design of new ligands to tune the properties of palladium complexes. acs.org By systematically modifying the structure of the 2-amino-4-picoline ligand in silico (e.g., by adding different substituents to the picoline ring), chemists can predict how these changes will affect the electronic and steric properties of the resulting palladium complex.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a target, which in this context could be a biological macromolecule or a specific receptor site. nih.gov While often used in drug discovery, the principles can be applied to ligand design for catalysis or materials science. acs.org For instance, a library of aminopicoline derivatives could be screened to identify ligands that are predicted to form palladium complexes with desirable stability or reactivity. Docking algorithms can predict the binding mode and affinity of these virtual ligands to the palladium center. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Reactivity

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their behavior in solution. mdpi.com For a 2-amino-4-picoline palladium(II) complex, MD simulations can model its interactions with solvent molecules, such as water. This is particularly important for understanding the solvation process and the stability of the complex in a biological environment. mdpi.com

MD simulations can reveal how water molecules are organized around the complex and can help to understand the initial steps of ligand exchange reactions. mdpi.com By running simulations at different temperatures and pressures, the flexibility of the complex and the dynamics of the chelate ring can be investigated. This information complements the static picture provided by DFT calculations and is essential for a comprehensive understanding of the complex's reactivity in a realistic environment.

Future Perspectives and Emerging Research Directions in 2 Amino 4 Picoline Palladium Ii Chemistry

Development of Advanced 2-Amino-4-Picoline Derivatives as Tunable Ligands

The core structure of 2-amino-4-picoline offers multiple sites for chemical modification, enabling the synthesis of a library of derivatives with fine-tuned properties. The future in this area lies in the strategic functionalization of the pyridine (B92270) ring and the amino group to control the ligand's electronic and steric characteristics.

Research into related heterocyclic ligands has demonstrated the viability of this approach. For instance, the development of 2-amino-4-methylquinazoline derivatives through scaffold hopping and hybridization has yielded highly potent inhibitors for specific biological targets. nih.gov Similarly, studies on 2-amino-4-methylpyridine (B118599) analogues have shown that introducing substituents at specific positions, guided by computational calculations, can significantly improve potency and selectivity for enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Future work on 2-amino-4-picoline derivatives will likely focus on:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring to modulate the electron density at the palladium center, thereby influencing its catalytic activity and stability.

Steric Control: Incorporating bulky substituents near the coordination site to create specific steric environments that can enhance selectivity in catalytic reactions.

Introduction of Secondary Functional Groups: Appending functional groups that can participate in secondary interactions, such as hydrogen bonding or ancillary coordination, to stabilize transition states or facilitate specific reaction pathways. The synthesis of complexes with ligands like 2-amino-3-methylpyridine (B33374) has shown that ligand arrangement can be influenced by hydrogen bonding with other molecules in the crystal lattice. mdpi.com

Table 1: Strategies for Tuning Ligand Properties of 2-Amino-4-Picoline Derivatives

| Modification Strategy | Target Position | Potential Substituent | Desired Effect on Pd Complex | Potential Application |

| Electronic Tuning | Position 5 or 6 of the pyridine ring | Nitro (-NO₂), Cyano (-CN) | Increased electrophilicity of Pd center | Oxidation catalysis, C-H activation |

| Position 5 or 6 of the pyridine ring | Methoxy (-OCH₃), Alkyl | Increased nucleophilicity of Pd center | Reductive elimination, cross-coupling | |

| Steric Control | Amino group (-NH₂) | Bulky alkyl or aryl groups | Enhanced enantioselectivity or regioselectivity | Asymmetric catalysis |

| Position 3 or 5 of the pyridine ring | tert-Butyl, Phenyl | Creation of a defined catalytic pocket | Shape-selective catalysis | |

| Functionalization | Amino group (-NH₂) | Linker to a solid support | Heterogenization for catalyst recovery | Green chemistry, flow chemistry |

| Pyridine ring | Phosphine (B1218219), Carboxylic acid | Creation of bidentate or pincer ligands | Enhanced stability and reactivity |

Exploration of Novel Catalytic Transformations and Applications

While palladium complexes are renowned for cross-coupling reactions, future research will aim to unlock new catalytic capabilities for 2-amino-4-picoline palladium(II) systems. The focus will be on transformations that address current synthetic challenges, such as the functionalization of unreactive bonds and the development of novel bond-forming reactions.

Emerging areas where these complexes could be applied include:

C-H Bond Functionalization: A significant goal in modern synthesis is the direct conversion of C-H bonds into more complex functionalities. Research has shown that Pd(II)/Pd(IV) catalytic cycles can be effective for the C(sp³)–H functionalization of amino acid derivatives using appropriate directing groups. researchgate.net 2-Amino-4-picoline ligands could be designed to act as or incorporate directing groups to facilitate such transformations.

Photoredox Catalysis: The integration of palladium catalysis with visible-light photoredox catalysis opens up new reaction pathways. Novel photocatalysts have been designed through in silico screening to achieve multi-electron reductions of challenging substrates like esters. ims.ac.jp Palladium complexes of 2-amino-4-picoline could be developed to participate in dual catalytic cycles, where the palladium complex performs a key bond-forming step while a photosensitizer drives the reaction with light.

Transfer Hydrogenation: The use of safe and readily available hydrogen sources is a key goal in reduction chemistry. Palladium nanoparticles have been successfully used for the transfer hydrogenation of aldehydes and ketones in aqueous media. ims.ac.jp Tailored 2-amino-4-picoline palladium complexes could offer homogeneous alternatives with high chemo- and regioselectivity.

Table 2: Potential Novel Catalytic Applications for 2-Amino-4-Picoline Palladium Complexes

| Catalytic Transformation | Mechanistic Approach | Potential Advantage of 2-Amino-4-Picoline Ligand |

| β- and γ-C(sp³)-H Arylation | Directed C-H activation via Pd(II)/Pd(IV) cycle | The amino group can be modified to act as a directing group. |

| Reductive Coupling | Combination with a reducing agent | Ligand can be tuned to stabilize low-valent Pd intermediates. |

| Carboxylation with CO₂ | Electrophilic addition to unsaturated systems | Electronic properties can be optimized for CO₂ activation. |

| Visible-Light Driven Reactions | Dual catalysis with a photocatalyst | Ligand can be functionalized with a chromophore for direct photoexcitation. |

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding catalyst design. Future development of 2-amino-4-picoline palladium(II) chemistry will be heavily influenced by the need for more environmentally benign processes.

Key strategies for integrating sustainability include:

Aqueous Catalysis: Designing water-soluble ligands and complexes to eliminate the need for volatile organic solvents. Amphiphilic resin-dispersed palladium nanoparticles have demonstrated the feasibility of catalysis in water, which can also serve as a hydrogen donor. ims.ac.jp

Catalyst Immobilization and Recycling: Grafting the 2-amino-4-picoline palladium complex onto a solid support (e.g., polymer resin, silica, magnetic nanoparticles). This facilitates easy separation of the catalyst from the reaction products, enabling its reuse and minimizing palladium leaching into the final product.

High Atom Economy Reactions: Focusing on catalytic cycles, such as C-H activation and addition reactions, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Design of Multifunctional Palladium Complexes

The next generation of palladium complexes may be designed to perform more than one function. By integrating other functional moieties into the 2-amino-4-picoline ligand structure, complexes can be created with combined catalytic, sensing, or biological properties.

Examples of this design philosophy can be found in related coordination chemistry, where complexes have been synthesized that exhibit both luminescence and biological activity, such as antibacterial or antioxidant properties. mdpi.com Another example is the development of molecules that serve as both potent enzyme inhibitors and imaging agents for positron emission tomography (PET). nih.gov

Future multifunctional 2-amino-4-picoline palladium complexes could include:

Catalyst-Sensors: Incorporating a fluorophore into the ligand structure that changes its emission properties in response to substrate binding or product formation, allowing for real-time monitoring of the reaction progress.

Bio-orthogonal Catalysts: Designing complexes that are stable and active in biological media to perform specific chemical transformations within living cells, a field with significant therapeutic potential. Palladium-amine complexes are known to interact with biorelevant molecules, and their reactivity can be faster than their platinum counterparts, making them interesting models for biological interactions. mdpi.com

Tandem Catalysts: Creating complexes where the palladium center catalyzes one transformation, while a second functional group on the ligand (e.g., a Brønsted acid or base) catalyzes a subsequent step in a one-pot reaction sequence.

In Silico-Guided Ligand and Catalyst Discovery

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new catalysts. The application of in silico methods to 2-amino-4-picoline palladium(II) chemistry will be crucial for navigating the vast chemical space of possible ligand derivatives and reaction pathways.

Key computational approaches include:

Density Functional Theory (DFT): Used to calculate the geometric and electronic structures of proposed ligands and complexes, predict reaction energies, and elucidate detailed catalytic mechanisms.

Molecular Docking: In applications related to biocatalysis or medicinal chemistry, docking simulations can predict how a palladium complex will bind to the active site of a target protein. nih.gov

Virtual Screening: As demonstrated in the discovery of novel photocatalysts, extensive in silico screening of virtual libraries of ligands can rapidly identify promising candidates for synthesis and experimental validation. ims.ac.jp This approach saves significant time and resources compared to traditional trial-and-error methods. Computational studies can suggest which positions on a ligand are most suitable for modification to achieve desired properties. nih.gov

Table 3: Application of In Silico Methods in Catalyst Design

| Computational Method | Application in 2-Amino-4-Picoline Pd Chemistry | Information Gained |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., Pd(II)/Pd(IV) cycle) | Transition state energies, reaction barriers, electronic properties |

| Molecular Docking | Predicting binding to biological targets (e.g., enzymes) | Binding affinity, orientation in active site, key interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating ligand structure with catalytic performance | Predictive models for catalyst activity and selectivity |

| Virtual High-Throughput Screening | Rapidly evaluating large libraries of virtual ligands | Identification of lead candidates for synthesis |

Q & A

Q. What are the established synthetic routes for preparing 2-amino-4-picoline palladium chloride complexes?

The synthesis typically involves ligand substitution or hydrogenation reactions. For example, 2-amino-4-picoline can be converted to chloro-nitro derivatives using hydrogenation with 5% palladium-charcoal under 3 atm pressure, followed by recrystallization from benzene . Another method involves combining 2-amino-4-picoline with vanadium oxide and 2-methylimidazole in aqueous conditions, yielding crystalline products suitable for X-ray diffraction analysis . Key steps include pH control, solvent selection (e.g., ethanol, chloroform), and purification via recrystallization.

Q. How is the coordination environment of palladium in 2-amino-4-picoline complexes characterized?

Spectroscopic and crystallographic techniques are essential. X-ray diffraction reveals trans-configurations in PdCl₂L₂ complexes, where the ligand coordinates via nitrogen atoms in pyrimidine rings . ¹H/¹³C NMR and mass spectrometry (MS) are used to confirm ligand binding and stoichiometry . For example, NMR signals between δ 4.8–3.9 ppm correlate with aromatic protons in pyridine-derived ligands, while MS data (e.g., m/z 177.31) align with molecular weights of palladium chloride adducts .

Q. What are the primary catalytic applications of this compound?

This compound acts as a precursor for catalysts in cross-coupling reactions. For instance, palladium dichloride adducts with phosphine ligands catalyze decarboxylative cross-coupling of 4-picolinic acid with aryl bromides, achieving high yields under mild conditions (e.g., 80–90% conversion at 80°C) . It is also used in hydrogenation and electroplating processes, though these applications require optimization of Pd loading and reaction pH .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the catalytic efficiency of this compound in cross-coupling reactions?

Solvent polarity affects ligand dissociation rates and Pd center accessibility. Polar solvents like ethanol or dimethylformamide (DMF) enhance ionic intermediates' stability, improving reaction rates . Temperature studies (e.g., 60–100°C) show that higher temperatures accelerate reductive elimination but risk Pd aggregation. Cyclic voltammetry data indicate optimal performance at 80°C, balancing kinetics and catalyst stability .

Q. What experimental strategies resolve contradictions in reported catalytic activities of palladium complexes with pyridine-derived ligands?

Discrepancies often arise from ligand steric effects or Pd oxidation states. For example, axial vs. equatorial ligand positioning in cyclohexane-based systems alters Pd’s electron density, impacting catalytic turnover . To address contradictions, researchers should:

- Compare turnover numbers (TON) under identical conditions (solvent, temperature, substrate ratio).

- Use X-ray absorption spectroscopy (XAS) to verify Pd oxidation states during catalysis .

- Conduct kinetic isotope effects (KIE) studies to probe rate-determining steps .